Pentadecane-1,2-diol
Description
Pentadecane-1,2-diol is a long-chain aliphatic diol with the molecular formula C₁₅H₃₂O₂, featuring two hydroxyl (-OH) groups on adjacent carbon atoms. Diols of this class are typically utilized as solvents, humectants, or intermediates in organic synthesis. The scarcity of toxicological data for this compound (as inferred from analogous compounds like pentadecanal, which lacks thorough toxicological investigation ) necessitates reliance on comparisons with shorter-chain, branched, or cyclic diols for extrapolation.
Properties
CAS No. |
33968-47-7 |
|---|---|
Molecular Formula |
C15H32O2 |
Molecular Weight |
244.41 g/mol |
IUPAC Name |
pentadecane-1,2-diol |
InChI |
InChI=1S/C15H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16/h15-17H,2-14H2,1H3 |
InChI Key |
FETBCQJCOOEKPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
1,2-Pentanediol (C₅H₁₂O₂)
- Structure : Five-carbon chain with adjacent hydroxyl groups.
- Applications : Widely used as a humectant in cosmetics, solvent in pharmaceuticals, and intermediate in organic synthesis .
- Toxicity : Low acute toxicity (oral, dermal, inhalation) based on read-across data from analogs like 1,2-hexanediol .
- Physical Properties : Higher polarity due to shorter chain length, enhancing solubility in aqueous systems compared to long-chain diols.
1,2-Hexanediol (C₆H₁₄O₂)
- Structure : Six-carbon chain with adjacent -OH groups.
- Regulatory Status : Classified as a low-priority substance by the U.S. EPA due to insufficient evidence of significant toxicity .
- Analog Use : Read-across predictions for mutagenicity and aquatic toxicity were negative, supporting its safety profile .
Table 1: Toxicity Data for Short-Chain Diols
| Compound | Acute Toxicity (Oral LD₅₀) | Aquatic Toxicity (Algae EC₅₀) | Source |
|---|---|---|---|
| 1,2-Pentanediol | Not available | 100 mg/L (experimental) | |
| 1,2-Hexanediol | >2000 mg/kg (estimated) | No adverse effects at 10 mg/L |
Long-Chain and Positional Isomers
Dodecane-1,12-diol (C₁₂H₂₆O₂)
Pentadecane-1,3-diol (C₁₅H₃₂O₂)
Table 2: Surface Tension of Selected Diols
| Compound | Surface Tension (mN/m) | Hydroxyl Position | Source |
|---|---|---|---|
| Decane-1,2-diol | 23.4 | Adjacent | |
| Dodecane-1,2-diol | 22.7 | Adjacent | |
| Pentadecane-1,3-diol | 26.5 | Non-adjacent |
Cyclic and Branched Diols
Trans-(Z)-Cyclooct-5-ene-1,2-diol
1-Phenylcyclohexane-1,2-diol
- Structure : Cyclohexane ring with aromatic substitution and adjacent -OH groups.
- Metabolism: Minor metabolite in xenobiotic pathways, suggesting lower metabolic stability compared to aliphatic diols .
Functional and Application Differences
- Solvent Properties : Shorter-chain diols (e.g., 1,2-pentanediol) exhibit higher polarity and water solubility, making them preferable in cosmetics. Longer chains like pentadecane-1,2-diol may serve as surfactants or emulsifiers.
- Synthetic Utility : Cyclic diols (e.g., 1-phenylcyclohexane-1,2-diol) are niche intermediates in pharmaceutical synthesis, whereas linear diols are more common in industrial applications .
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